molecular formula C18H19N3O2 B5670146 N-(1,3-benzodioxol-5-ylmethyl)-1-propyl-1H-benzimidazol-2-amine

N-(1,3-benzodioxol-5-ylmethyl)-1-propyl-1H-benzimidazol-2-amine

Cat. No.: B5670146
M. Wt: 309.4 g/mol
InChI Key: DTZBPRBRJGGRLW-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-1-propyl-1H-benzimidazol-2-amine is a complex organic compound that features a benzimidazole core structure with a 1,3-benzodioxole moiety and a propyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-1-propyl-1H-benzimidazol-2-amine typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the 1,3-Benzodioxole Moiety: The 1,3-benzodioxole group can be introduced via a nucleophilic substitution reaction using appropriate benzodioxole derivatives.

    Attachment of the Propyl Group: The propyl group can be attached through alkylation reactions using propyl halides in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-1-propyl-1H-benzimidazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-1-propyl-1H-benzimidazol-2-amine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential anticancer properties and ability to inhibit certain enzymes.

    Pharmacology: The compound is investigated for its effects on various biological pathways and its potential as a therapeutic agent.

    Chemical Biology: It is used as a probe to study the interactions between small molecules and biological macromolecules.

    Industrial Applications: The compound may be used in the synthesis of more complex molecules for pharmaceutical or agrochemical purposes.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-1-propyl-1H-benzimidazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    N-(1,3-benzodioxol-5-ylmethyl)benzenesulfonamide: This compound has a similar benzodioxole moiety but differs in the presence of a sulfonamide group instead of a benzimidazole core.

    1-benzo[1,3]dioxol-5-yl-indoles: These compounds share the benzodioxole group but have an indole core structure.

Uniqueness

N-(1,3-benzodioxol-5-ylmethyl)-1-propyl-1H-benzimidazol-2-amine is unique due to its specific combination of a benzimidazole core, a 1,3-benzodioxole moiety, and a propyl group

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-propylbenzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c1-2-9-21-15-6-4-3-5-14(15)20-18(21)19-11-13-7-8-16-17(10-13)23-12-22-16/h3-8,10H,2,9,11-12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTZBPRBRJGGRLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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